molecular formula C19H24O3S B2654373 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate CAS No. 392251-49-9

4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2654373
CAS No.: 392251-49-9
M. Wt: 332.46
InChI Key: OHWJOMKJESZNFM-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate is an organic compound with a complex structure It is characterized by the presence of both isopropyl and methyl groups attached to a phenyl ring, which is further connected to a trimethylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-Isopropyl-3-methylphenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Isopropyl-3-methylphenyl 2,4,6-trimethylbenzenesulfonate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of isopropyl, methyl, and sulfonate groups makes it a versatile compound with diverse applications in research and industry .

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3S/c1-12(2)18-8-7-17(11-14(18)4)22-23(20,21)19-15(5)9-13(3)10-16(19)6/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJOMKJESZNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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